1-{3-[(3-Methylphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine 1-{3-[(3-Methylphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine
Brand Name: Vulcanchem
CAS No.: 1029718-77-1
VCID: VC11732257
InChI: InChI=1S/C14H18N4S/c1-11-3-2-4-12(9-11)10-13-16-14(19-17-13)18-7-5-15-6-8-18/h2-4,9,15H,5-8,10H2,1H3
SMILES: CC1=CC(=CC=C1)CC2=NSC(=N2)N3CCNCC3
Molecular Formula: C14H18N4S
Molecular Weight: 274.39 g/mol

1-{3-[(3-Methylphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine

CAS No.: 1029718-77-1

Cat. No.: VC11732257

Molecular Formula: C14H18N4S

Molecular Weight: 274.39 g/mol

* For research use only. Not for human or veterinary use.

1-{3-[(3-Methylphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine - 1029718-77-1

Specification

CAS No. 1029718-77-1
Molecular Formula C14H18N4S
Molecular Weight 274.39 g/mol
IUPAC Name 3-[(3-methylphenyl)methyl]-5-piperazin-1-yl-1,2,4-thiadiazole
Standard InChI InChI=1S/C14H18N4S/c1-11-3-2-4-12(9-11)10-13-16-14(19-17-13)18-7-5-15-6-8-18/h2-4,9,15H,5-8,10H2,1H3
Standard InChI Key ZHFYATNNFBCYAM-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)CC2=NSC(=N2)N3CCNCC3
Canonical SMILES CC1=CC(=CC=C1)CC2=NSC(=N2)N3CCNCC3

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound’s structure integrates two nitrogen-containing heterocycles: a six-membered piperazine ring and a five-membered 1,2,4-thiadiazole ring. The piperazine ring contributes two secondary amine groups, enabling hydrogen bonding and protonation-dependent solubility. The thiadiazole ring contains one sulfur and two nitrogen atoms, creating a polarized scaffold that enhances binding affinity to biological targets. The (3-methylphenyl)methyl substituent at the 3-position of the thiadiazole introduces aromatic and hydrophobic characteristics, potentially influencing membrane permeability and target selectivity.

Table 1: Molecular Properties of 1-{3-[(3-Methylphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine

PropertyValue
CAS No.1029718-77-1
Molecular FormulaC14H18N4S\text{C}_{14}\text{H}_{18}\text{N}_4\text{S}
Molecular Weight274.39 g/mol
Key Functional GroupsPiperazine, 1,2,4-thiadiazole
Substituent(3-Methylphenyl)methyl

Comparative Analysis with Analogues

Structural analogs, such as 1-{3-[(4-chlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine (CAS No. EVT-3295018), demonstrate how substituent variations impact physicochemical properties. Replacing the 3-methylphenyl group with a 4-chlorophenyl group increases molecular weight to 300.80 g/mol and introduces electronegative chlorine, which may enhance dipole interactions and metabolic stability. Such modifications highlight the tunability of this scaffold for drug design.

Synthesis and Chemical Reactivity

Synthetic Routes

While no explicit synthesis protocol for 1-{3-[(3-Methylphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine is documented, analogous compounds provide insights. A common strategy involves cyclocondensation reactions between thiourea derivatives and α-haloketones, followed by functionalization of the thiadiazole ring. For example, WO2015063709A1 describes a process for synthesizing 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine using Lawesson’s reagent and glacial acetic acid, suggesting that similar reagents could facilitate thiadiazole formation . Critical steps include:

  • Cyclization: Using sulfurizing agents to form the thiadiazole core.

  • Substitution: Introducing the (3-methylphenyl)methyl group via alkylation or Suzuki coupling.

  • Purification: Employing solvent washes (e.g., toluene) and recrystallization to isolate the product .

Stability and Reactivity

Biological Activities and Mechanistic Insights

Hypothesized Pharmacological Effects

Thiadiazole derivatives are renowned for their broad bioactivity. While direct studies on 1-{3-[(3-Methylphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine are absent, related compounds suggest:

  • Anticancer Activity: Thiadiazoles inhibit kinases (e.g., EGFR, VEGFR) and induce apoptosis via mitochondrial pathways.

  • Antimicrobial Action: Disruption of bacterial cell wall synthesis or fungal ergosterol biosynthesis.

  • Anti-inflammatory Effects: COX-2 inhibition or modulation of NF-κB signaling.

TargetMechanismStructural Determinants
KinasesCompetitive ATP-binding inhibitionThiadiazole ring’s electron deficiency
Bacterial TopoisomeraseDNA gyrase interferencePiperazine solubility
COX-2Active site blockadeAromatic substituent hydrophobicity

Structure-Activity Relationships (SAR)

  • Piperazine Ring: Enhances solubility and enables salt formation, critical for bioavailability.

  • Thiadiazole Moiety: Acts as a bioisostere for carboxyl or amide groups, improving metabolic stability.

  • Substituent Effects: The 3-methylphenyl group may enhance blood-brain barrier penetration compared to polar substituents.

Research Gaps and Future Directions

Unaddressed Questions

  • Synthetic Optimization: Scalable methods for high-purity production remain unexplored.

  • In Vitro/In Vivo Studies: No data on cytotoxicity, pharmacokinetics, or therapeutic indices.

  • Target Identification: Computational docking studies could predict protein interactions.

Recommended Investigations

  • Synthesis: Adapt protocols from WO2015063709A1, replacing pyrazole with thiadiazole precursors .

  • Biological Screening: Evaluate against NCI-60 cancer cell lines and microbial panels.

  • Computational Modeling: Molecular dynamics simulations to assess binding to kinase domains.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator